2-Chloro-1-(2,4-diisopropylphenyl)ethanone
Description
2-Chloro-1-(2,4-diisopropylphenyl)ethanone (CAS: 164165-76-8) is a chloroacetophenone derivative featuring isopropyl substituents at the 2- and 4-positions of the aromatic ring. This compound is cataloged as a specialty chemical with 95% purity, primarily used in organic synthesis and pharmaceutical intermediate preparation . Its structural uniqueness lies in the bulky isopropyl groups, which influence steric and electronic properties compared to analogs with smaller substituents (e.g., chloro, methoxy).
Properties
IUPAC Name |
2-chloro-1-[2,4-di(propan-2-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO/c1-9(2)11-5-6-12(14(16)8-15)13(7-11)10(3)4/h5-7,9-10H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJCOGQLLACMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)CCl)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-1-(2,4-diisopropylphenyl)ethanone typically involves the chlorination of 1-(2,4-diisopropylphenyl)ethanone. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the desired product . Industrial production methods may involve continuous preparation systems that allow for the efficient and scalable production of the compound .
Chemical Reactions Analysis
2-Chloro-1-(2,4-diisopropylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions, leading to the formation of substituted ethanone derivatives.
Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
2-Chloro-1-(2,4-diisopropylphenyl)ethanone is widely used in scientific research, particularly in the field of proteomics . It serves as a biochemical reagent for the study of protein interactions and modifications. Additionally, it is used in the synthesis of various pharmaceutical intermediates and fine chemicals . The compound’s unique structure makes it valuable for studying enzyme-catalyzed reactions and developing new catalytic processes .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4-diisopropylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function . The pathways involved in these reactions are often studied to understand the compound’s effects on biological systems .
Comparison with Similar Compounds
2-Chloro-1-(2,4-dichlorophenyl)ethanone
Structure : Aromatic ring substituted with chlorine at 2- and 4-positions.
Key Applications :
- Intermediate in enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a chiral building block for antifungal agents like miconazole .
- Biocatalysis using Acinetobacter sp. ZJPH1806 achieves up to 83.2% yield at 1.5 g/L substrate concentration, but higher concentrations (>2.5 g/L) reduce yield due to substrate/product toxicity .
- Purified alcohol dehydrogenase (e.g., from Pyrococcus furiosus) achieves 92% yield and 99% enantiomeric excess (ee) at 250 mM substrate concentration .
Comparison :
- Reactivity : Dichlorophenyl substitution enhances electrophilicity compared to diisopropyl groups, favoring nucleophilic attacks in biocatalytic reductions.
- Solubility : Dichlorophenyl derivatives benefit from cyclodextrin (CD) or Tween 80 additives to improve aqueous solubility .
- Thermal Stability : Optimal reaction temperature for biocatalysis is 40°C, with yields dropping at higher temperatures .
2-Chloro-1-(2,4-dimethoxyphenyl)ethanone
Structure : Methoxy groups at 2- and 4-positions.
Key Properties :
Comparison :
- Electronic Effects : Methoxy groups decrease reactivity toward nucleophiles compared to electron-withdrawing chloro or diisopropyl groups.
- Solubility : Likely higher solubility in polar solvents due to methoxy substituents, though direct data is unavailable.
2-Chloro-1-(2,4-difluorophenyl)ethanone
Structure : Fluorine atoms at 2- and 4-positions.
Applications :
Comparison :
- Electrophilicity : Fluorine’s electronegativity enhances carbonyl reactivity, making it more reactive than diisopropyl analogs.
- Steric Effects : Smaller fluorine atoms reduce steric hindrance compared to isopropyl groups, facilitating nucleophilic substitution.
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
Structure : Hydroxyl groups at 2- and 4-positions.
Key Properties :
Comparison :
- Reactivity : Hydroxyl groups may deactivate the carbonyl via resonance, reducing electrophilicity.
- Toxicity: Classified under GHS regulations with specific handling requirements , unlike non-polar diisopropyl derivatives.
Key Research Findings
- Substituent Effects : Electron-withdrawing groups (Cl, F) enhance carbonyl reactivity for nucleophilic attacks, while bulky groups (isopropyl) may hinder enzyme binding in biocatalysis .
- Biocatalytic Efficiency : Dichlorophenyl derivatives achieve high enantioselectivity (>99% ee) but require substrate concentration optimization to mitigate toxicity .
- Synthetic Flexibility : Methoxy and hydroxyl derivatives are versatile in heterocyclic chemistry but lack biocatalytic data .
Biological Activity
2-Chloro-1-(2,4-diisopropylphenyl)ethanone, with the CAS number 164165-76-8, is a compound of interest in various fields of scientific research, particularly in chemistry and biology. Its structural uniqueness and reactivity make it a valuable entity for studying biological activities, including potential antimicrobial and anticancer properties.
Molecular Formula: C13H17ClO
Molecular Weight: 236.73 g/mol
The compound features a chloro substituent and a ketone functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the chloro group allows for nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives. This mechanism may involve inhibition of enzymatic activity or modulation of receptor function, leading to various biological responses.
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and anticancer properties:
- Antimicrobial Activity: Studies have shown that the compound exhibits activity against a range of bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
- Anticancer Properties: Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, potentially through the activation of caspases and other apoptosis-related pathways.
Research Findings
Several studies have documented the biological activities and potential applications of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent in treating infections caused by these bacteria. -
Anticancer Activity Assessment:
In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
